molecular formula C11H21NO5 B6317945 (2-Bocamino-2-methyl-propoxy)-acetic acid CAS No. 193085-32-4

(2-Bocamino-2-methyl-propoxy)-acetic acid

Cat. No. B6317945
Key on ui cas rn: 193085-32-4
M. Wt: 247.29 g/mol
InChI Key: MDTMSMLZHVQGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127391

Procedure details

A solution of 2-t-butoxycarbonylamino-2-methylpropanol (5.0 g, 26.46 mmol) and rhodium(II)acetate (90 mg) in dichloroethane (500 mL) was heated to 80° C. Ethyldiazoacetate (4.0 g, 34.78 mmol) was slowly added over a period of 1 hr., and the mixture was stirred at reflux for 3 hr. Another 90 mg of rhodium(II)acetate was added and the mixture was refluxed for another 5 hr. The mixture was cooled overnight and 500 ml of saturated sodium bicarbonate was added, the yellow organic layer was separated and washed twice with saturated sodium bicarbonate (2×200 ml). The organic layer was dried over magnesium sulfate and concentrated in vacuo. The yellow oil was taken up in 200 ml of 1 M Lithium hydroxide in methanol:water (3:1) and stirred overnight. The solvent was removed in vacuo to a minimum and water was added (pH>9) and the mixture was washed with ether. Then 1 M hydrogen chloride was added until pH<4 and the mixture was extracted with ethyl acetate, dried over magnesium sulfate and concentrated in vacuo to give 2.5 g (38%) of (2-t-butoxycarbonylamino-2-methylpropoxy) acetic acid as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O:16][C:17](=[O:21])[CH:18]=[N+]=[N-])C.C(=O)(O)[O-].[Na+]>ClC(Cl)C.C([O-])(=O)C.[Rh+2].C([O-])(=O)C>[C:1]([O:5][C:6]([NH:8][C:9]([CH3:13])([CH3:12])[CH2:10][O:11][CH2:18][C:17]([OH:21])=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(CO)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
90 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(C=[N+]=[N-])=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
90 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
, and the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the yellow organic layer was separated
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo to a minimum and water
ADDITION
Type
ADDITION
Details
was added (pH>9)
WASH
Type
WASH
Details
the mixture was washed with ether
ADDITION
Type
ADDITION
Details
Then 1 M hydrogen chloride was added until pH<4
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(COCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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